molecular formula C17H19N3O4S2 B2824853 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE CAS No. 790245-59-9

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2824853
CAS No.: 790245-59-9
M. Wt: 393.48
InChI Key: QCMGFWVZIVDQKD-UHFFFAOYSA-N
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Description

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiophene ring, a piperidine sulfonyl group, and a benzamido group, making it a unique molecule with significant potential in various fields.

Scientific Research Applications

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-based molecules. These compounds may share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

What sets 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-15(21)14-8-11-25-17(14)19-16(22)12-4-6-13(7-5-12)26(23,24)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGFWVZIVDQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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